molecular formula C21H23N7O2S3 B3005142 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847393-49-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B3005142
M. Wt: 501.64
InChI Key: UGEZXXDDXBJCII-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N7O2S3 and its molecular weight is 501.64. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have utilized precursors related to the specified compound for synthesizing a wide array of heterocyclic compounds. For instance, new heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017). This research highlights the compound's versatility as a precursor in generating innovative heterocycles with potential insecticidal benefits.

Antimicrobial and Anticancer Properties

Another study focused on the synthesis of thiazole and thiadiazole derivatives as selective antagonists for human adenosine A3 receptors, revealing their potential in developing new therapeutics (Jung et al., 2004). The research underscores the compound's applicability in medicinal chemistry, particularly in targeting specific receptors involved in disease processes.

Antimicrobial Activity

Imino-4-methoxyphenol thiazole derived Schiff base ligands were synthesized and characterized for their antimicrobial activity against various bacterial and fungal species (Vinusha et al., 2015). This study showcases the compound's potential as a framework for developing antimicrobial agents, contributing to the fight against resistant microbial strains.

Liquid Crystalline Properties

The compound has also been explored for its role in synthesizing liquid crystalline compounds, indicating its utility in materials science. Novel compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings were synthesized, demonstrating mesomorphic behavior suitable for applications in liquid crystal displays and other electronic devices (Tomma et al., 2009).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2S3/c1-4-31-21-26-24-19(33-21)22-18(29)13-32-20-25-23-17(12-15-6-5-11-27(15)2)28(20)14-7-9-16(30-3)10-8-14/h5-11H,4,12-13H2,1-3H3,(H,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEZXXDDXBJCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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